molecular formula C15H13N3O3S B2363532 2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 900004-47-9

2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2363532
CAS RN: 900004-47-9
M. Wt: 315.35
InChI Key: ZGORJDRPECTHBW-UHFFFAOYSA-N
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Description

“2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound. It is considered a potential target for metabolic, inflammatory, oncologic, and neurodegenerative disorders . It has shown effective anti-tumor activity in vitro .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence, including key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . The structure of these compounds is confirmed by 1H NMR, 13C NMR, and HR-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include condensation with lactams or O-alkyl esters of lactams, and also from cyclic ketones by the Gewald reaction . Oxidation and formylation of such compounds occur exclusively at the CH2 group of ring A connected with the heterocyclic system of rings B and C at position 2 .

Scientific Research Applications

Future Directions

The future directions for the study of “2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” and similar compounds could involve further synthesis and study of their properties due to their potential pharmacological applications . They could also be explored as potential inhibitors of Cyt-bd in Mycobacterium tuberculosis .

properties

IUPAC Name

2,3-dimethoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-11-5-3-4-9(12(11)21-2)14(19)18-13-10-6-7-22-15(10)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGORJDRPECTHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3C=CSC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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